molecular formula C14H18O2 B14266096 1-(Benzyloxy)hept-2-yn-4-ol CAS No. 130942-02-8

1-(Benzyloxy)hept-2-yn-4-ol

Cat. No.: B14266096
CAS No.: 130942-02-8
M. Wt: 218.29 g/mol
InChI Key: AGHVCYVFRKPETR-UHFFFAOYSA-N
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Description

1-(Benzyloxy)hept-2-yn-4-ol is an organic compound characterized by a benzyl ether group attached to a hept-2-yn-4-ol backbone This compound is notable for its unique structural features, which include a carbon-carbon triple bond (alkyne) and a hydroxyl group (alcohol)

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)hept-2-yn-4-ol can be synthesized through several synthetic routes. One common method involves the alkylation of an acetylide ion with a benzyl halide, followed by the addition of a hydroxyl group. The reaction typically proceeds under basic conditions, using reagents such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA) to generate the acetylide ion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as palladium or copper may be employed to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)hept-2-yn-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: PCC, Jones reagent

    Reduction: Pd/C, Lindlar’s catalyst

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu)

Major Products Formed:

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of an alkene or alkane

    Substitution: Formation of substituted benzyl ethers

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)hept-2-yn-4-ol involves its interaction with molecular targets through its functional groups. The alkyne group can participate in cycloaddition reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Properties

CAS No.

130942-02-8

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

1-phenylmethoxyhept-2-yn-4-ol

InChI

InChI=1S/C14H18O2/c1-2-7-14(15)10-6-11-16-12-13-8-4-3-5-9-13/h3-5,8-9,14-15H,2,7,11-12H2,1H3

InChI Key

AGHVCYVFRKPETR-UHFFFAOYSA-N

Canonical SMILES

CCCC(C#CCOCC1=CC=CC=C1)O

Origin of Product

United States

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